molecular formula C11H11NO2 B176426 5-Methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline CAS No. 17104-27-7

5-Methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline

Cat. No. B176426
CAS RN: 17104-27-7
M. Wt: 189.21 g/mol
InChI Key: YLUYJLOJLQVWPT-UHFFFAOYSA-N
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Description

5-Methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline is a chemical compound with the molecular weight of 189.21 . It is a white to yellow solid at room temperature .


Molecular Structure Analysis

The IUPAC name of this compound is 5-methyl-7,8-dihydro [1,3]dioxolo [4,5-g]isoquinoline . The InChI code is 1S/C11H11NO2/c1-7-9-5-11-10 (13-6-14-11)4-8 (9)2-3-12-7/h4-5,12H,1-3,6H2 .


Physical And Chemical Properties Analysis

This compound is a white to yellow solid at room temperature . It has a molecular weight of 189.21 . It should be stored in a refrigerator .

Scientific Research Applications

Synthesis and Structural Analysis

  • Reactions with Barbituric Acid and Derivatives : 5-Methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline, as part of cotarnine derivatives, reacts with 1,3-dimethylbarbituric acid to form spiro derivatives. The structure of these derivatives has been confirmed through X-ray diffraction analysis, indicating a potential route for synthesizing novel compounds (Krasnov, Kartsev, & Khrustalev, 2002).

  • Practical Synthesis Approaches : Efficient synthesis methods have been developed for derivatives of 5-Methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline, highlighting the practicality of producing these compounds for further research and potential applications (Shirasaka, Takuma, Shimpuku, & Imaki, 1990).

Chemical and Biological Interactions

  • Isoquinoline Alkaloids Studies : Research into the isoquinoline alkaloids from the rhizoma of Coptis chinensis has identified compounds related to 5-Methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline. These findings are significant for understanding the diverse chemical nature and potential biological activities of these compounds (Qing, 2007).

  • Interactions with Indole Derivatives : A study exploring the reactions of indole and its derivatives with cotarnine, a related compound, sheds light on the chemical versatility and potential for creating diverse derivatives of 5-Methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline (Krasnov & Kartsev, 2002).

Drug Design and Pharmacology

  • Anti-Breast Cancer Drug Design : The compound EM015, derived from a related structure, was designed using in silico docking studies, demonstrating the potential of 5-Methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline derivatives in developing novel anti-cancer therapies (Aneja et al., 2006).

  • GABA(A) Receptor Inhibitor Development : Research into novel GABA(A) alpha 5 receptor inhibitors has led to the synthesis of related isoquinoline derivatives, highlighting the compound's relevance in developing therapeutics targeting specific receptors (Ling et al., 2015).

  • cGMP-Binding Phosphodiesterase Inhibition : An isoquinolone derivative related to 5-Methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline has been identified as a potent inhibitor of cGMP-binding cGMP-specific phosphodiesterase (PDE5), indicating a potential therapeutic application in cardiovascular and erectile dysfunction treatments (Kotera et al., 2000).

Safety And Hazards

The compound has several hazard statements including H302, H315, H319, H320, H335 . Precautionary measures include P261, P271, P280, P301, P301, P302, P304, P305, P312, P313, P332, P337, P338, P340, P351, P352 .

properties

IUPAC Name

5-methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-7-9-5-11-10(13-6-14-11)4-8(9)2-3-12-7/h4-5H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLUYJLOJLQVWPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NCCC2=CC3=C(C=C12)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30314006
Record name 5-methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30314006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline

CAS RN

17104-27-7
Record name 17104-27-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=279545
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30314006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
5-Methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline

Citations

For This Compound
1
Citations
R Talk - 2017 - etheses.whiterose.ac.uk
Tetrahydroisoquinolines (THIQs) are found in a wide range of natural products and compounds with biological activity. This thesis describes the methodology of deprotonation‒…
Number of citations: 2 etheses.whiterose.ac.uk

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